molecular formula C17H36O B039402 6-Heptadecanol CAS No. 112283-13-3

6-Heptadecanol

Cat. No.: B039402
CAS No.: 112283-13-3
M. Wt: 256.5 g/mol
InChI Key: AGITVGTVVWLRGX-UHFFFAOYSA-N
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Description

6-Heptadecanol is a long-chain primary fatty alcohol with the molecular formula C17H36O. It is a derivative of heptadecane, where one of the terminal methyl hydrogens is replaced by a hydroxy group. This compound is known for its role as a volatile oil component and is found naturally in various plant and fungal metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptadecanol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically involves dissolving the heptadecanoic acid in an appropriate solvent like tetrahydrofuran (THF) and adding the reducing agent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of heptadecanoic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to heptadecane using strong reducing agents.

    Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

Scientific Research Applications

6-Heptadecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Heptadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity .

Comparison with Similar Compounds

    Heptadecan-1-ol: Another long-chain primary fatty alcohol with similar properties and applications.

    Heptadecane: The parent hydrocarbon of 6-Heptadecanol, lacking the hydroxy group.

    Hexadecanol: A similar fatty alcohol with one less carbon atom in the chain.

Uniqueness: this compound is unique due to its specific position of the hydroxy group on the sixth carbon, which imparts distinct physical and chemical properties compared to other isomers. This unique structure allows it to interact differently with biological membranes and enzymes, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

heptadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGITVGTVVWLRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303483
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112283-13-3
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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